REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].N.[NH2:6][C:7]([NH:9][C:10]([NH2:12])=[O:11])=[O:8]>>[NH2:6][C:7]([NH:9][C:10]([NH2:12])=[O:11])=[O:8].[NH:1]1[C:10](=[O:11])[NH:9][C:7](=[O:8])[NH:4][C:2]1=[O:3]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
These active bodies then react under the influence of reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give enhanced
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)NC(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=O)NC(=O)NC1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |